Superior Metabolic Stability of 3'-Amino-2',3'-dideoxycytidine (3'-NH₂-dCyd) Over Cytosine Arabinoside (ara-C) in Cells Expressing Cytidine Deaminase
A direct comparative study of cellular metabolism in HeLa (dCydD+) and L1210 (dCydD-) cells demonstrates that 3'-amino-2',3'-dideoxycytidine (3'-NH₂-dCyd) exhibits significantly greater metabolic stability than cytosine arabinoside (ara-C). The binding affinity (Ki) of 3'-NH₂-dCyd for dCydD was 23 mM, compared to 0.2 mM for ara-C, representing a 115-fold difference in favor of the amino analog's resistance to deamination [1]. This enzymatic resistance translates directly into functional cytotoxicity; the concentration required for 50% growth inhibition (IC₅₀) increased by only 7-fold for 3'-NH₂-dCyd when comparing dCydD-deficient (L1210) to dCydD-containing (HeLa) cells, whereas the IC₅₀ for ara-C increased by 200-fold under the same conditions [1].
| Evidence Dimension | Resistance to Cytidine/Deoxycytidine Deaminase (dCydD) and Functional Cytotoxicity |
|---|---|
| Target Compound Data | Ki (dCydD) = 23 mM; Increase in IC₅₀ (HeLa vs. L1210) = 7-fold |
| Comparator Or Baseline | Cytosine arabinoside (ara-C); Ki (dCydD) = 0.2 mM; Increase in IC₅₀ (HeLa vs. L1210) = 200-fold |
| Quantified Difference | Ki for 3'-NH₂-dCyd is 115-fold higher (23 mM vs. 0.2 mM). The shift in IC₅₀ for 3'-NH₂-dCyd is ~28.6-fold less than that of ara-C (7-fold vs. 200-fold). |
| Conditions | HeLa cells (dCydD+) and L1210 cells (dCydD-); purified enzyme kinetics; cellular growth inhibition assays. |
Why This Matters
This demonstrates that 3'-Amino-3'-deoxycytidine-based analogs retain cytotoxic potency in tumor microenvironments with high deaminase activity, a common resistance mechanism that severely limits the efficacy of ara-C.
- [1] Mancini, W.R. The role of deoxycytidine-metabolizing enzymes in the cytotoxicity induced by 3′-amino-2′,3′-dideoxycytidine and cytosine arabinoside. Cancer Chemotherapy and Pharmacology, 1992, 30, 139-144. View Source
